Cas no 1343965-13-8 (4-(2-Ethoxyphenyl)azetidin-2-one)

4-(2-Ethoxyphenyl)azetidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(2-ethoxyphenyl)azetidin-2-one
- 1343965-13-8
- AKOS013991498
- CS-0349372
- EN300-1278287
- 2-Azetidinone, 4-(2-ethoxyphenyl)-
- 4-(2-Ethoxyphenyl)azetidin-2-one
-
- インチ: 1S/C11H13NO2/c1-2-14-10-6-4-3-5-8(10)9-7-11(13)12-9/h3-6,9H,2,7H2,1H3,(H,12,13)
- InChIKey: SZQUTBKDCQHJGF-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC=CC=1C1CC(N1)=O
計算された属性
- 精确分子量: 191.094628657g/mol
- 同位素质量: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- XLogP3: 1.1
じっけんとくせい
- 密度みつど: 1.136±0.06 g/cm3(Predicted)
- Boiling Point: 379.5±42.0 °C(Predicted)
- 酸度系数(pKa): 15.15±0.40(Predicted)
4-(2-Ethoxyphenyl)azetidin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1278287-1000mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 1000mg |
$557.0 | 2023-10-01 | ||
Enamine | EN300-1278287-50mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 50mg |
$468.0 | 2023-10-01 | ||
Enamine | EN300-1278287-5000mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 5000mg |
$1614.0 | 2023-10-01 | ||
Enamine | EN300-1278287-1.0g |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1278287-500mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 500mg |
$535.0 | 2023-10-01 | ||
Enamine | EN300-1278287-2500mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 2500mg |
$1089.0 | 2023-10-01 | ||
Enamine | EN300-1278287-10000mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 10000mg |
$2393.0 | 2023-10-01 | ||
Enamine | EN300-1278287-250mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 250mg |
$513.0 | 2023-10-01 | ||
Enamine | EN300-1278287-100mg |
4-(2-ethoxyphenyl)azetidin-2-one |
1343965-13-8 | 100mg |
$490.0 | 2023-10-01 |
4-(2-Ethoxyphenyl)azetidin-2-one 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
4-(2-Ethoxyphenyl)azetidin-2-oneに関する追加情報
Recent Advances in the Study of 4-(2-Ethoxyphenyl)azetidin-2-one (CAS: 1343965-13-8)
4-(2-Ethoxyphenyl)azetidin-2-one (CAS: 1343965-13-8) is a β-lactam derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique azetidin-2-one core, has been the subject of numerous studies aimed at exploring its pharmacological properties and synthetic pathways. The latest research highlights its role as a versatile scaffold for the design of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer drug discovery.
Recent studies have focused on the synthesis and optimization of 4-(2-Ethoxyphenyl)azetidin-2-one to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a precursor for the development of β-lactamase inhibitors, which are critical in addressing antibiotic resistance. The research team employed a combination of computational modeling and experimental synthesis to identify key structural modifications that improve the compound's binding affinity to bacterial enzymes.
In addition to its antimicrobial potential, 4-(2-Ethoxyphenyl)azetidin-2-one has shown promise in oncology research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which are often dysregulated in malignant cells. These findings suggest that further exploration of this scaffold could yield new candidates for targeted cancer therapies.
The synthetic accessibility of 4-(2-Ethoxyphenyl)azetidin-2-one has also been a focal point of recent research. A novel catalytic method for its synthesis was detailed in a 2023 article in Organic Letters, which described the use of palladium-catalyzed cyclization to achieve high yields and enantioselectivity. This advancement not only streamlines the production of the compound but also opens doors for the development of structurally diverse analogs with tailored biological activities.
Despite these promising developments, challenges remain in the clinical translation of 4-(2-Ethoxyphenyl)azetidin-2-one-based therapeutics. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a valuable tool in the fight against infectious diseases and cancer. Future directions may include the exploration of combination therapies and the development of prodrug formulations to enhance therapeutic efficacy.
1343965-13-8 (4-(2-Ethoxyphenyl)azetidin-2-one) Related Products
- 79932-56-2(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid)
- 2034436-74-1(3-cyclopentyl-1-(3-{[6-(dimethylamino)pyridazin-3-yl]oxy}pyrrolidin-1-yl)propan-1-one)
- 2248380-86-9(4-(Difluoromethyl)-3-morpholin-4-ylbenzoic acid)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 1105247-67-3(N-tert-butyl-4-5-(furan-2-yl)-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide)
- 3458-28-4(D(+)-Mannose)
- 1190314-37-4(3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol)
- 1805499-71-1(Ethyl 3-chloro-5-(difluoromethoxy)benzoate)
- 1806194-16-0(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)
- 2172017-92-2(3-Chloro-4-(1,1-difluoroethyl)benzaldehyde)




